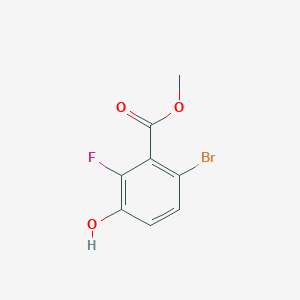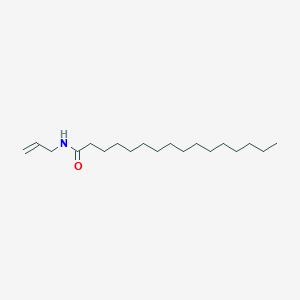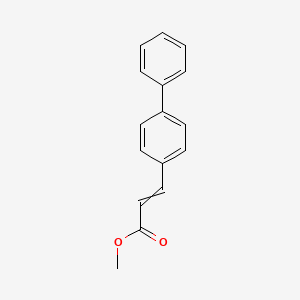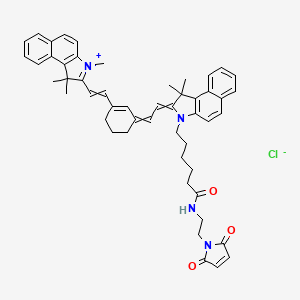
Cyanine7.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7.5 maleimide is a thiol-reactive near-infrared dye used for labeling protein sulfhydryl groups. This compound is particularly valuable in the field of bioimaging due to its ability to emit fluorescence in the near-infrared region, which allows for deep tissue imaging with minimal background interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine7.5 maleimide is synthesized by reacting Cyanine7.5 with maleimide. The reaction typically involves dissolving Cyanine7.5 in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by the addition of maleimide. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cyanine7.5 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, making the sulfhydryl groups available for reaction with maleimide .
Major Products
The major products of these reactions are near-infrared fluorescent conjugates of proteins, which can be used for various bioimaging applications .
Scientific Research Applications
Cyanine7.5 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of proteins and peptides for imaging cellular processes and protein localization.
Medicine: Utilized in non-invasive imaging techniques to study the distribution of labeled biomolecules in live organisms, aiding in disease diagnosis and drug delivery research.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and research purposes
Mechanism of Action
Cyanine7.5 maleimide exerts its effects through the formation of stable thioether bonds with protein sulfhydryl groups. This covalent attachment allows the dye to remain bound to the protein, enabling its use in long-term imaging studies. The near-infrared fluorescence emitted by the dye allows for deep tissue penetration and minimal background interference, making it ideal for in vivo imaging .
Comparison with Similar Compounds
Cyanine7.5 maleimide is unique due to its near-infrared fluorescence and high specificity for sulfhydryl groups. Similar compounds include:
Cyanine7 maleimide: Another near-infrared dye with similar properties but slightly different spectral characteristics.
Cyanine5 maleimide: A dye that emits in the visible range, making it less suitable for deep tissue imaging.
Sulfo-Cyanine7.5 maleimide: A more hydrophilic version of this compound, which is better suited for aqueous environments.
This compound stands out due to its optimal balance of hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
Molecular Formula |
C51H55ClN4O3 |
|---|---|
Molecular Weight |
807.5 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |
InChI Key |
XCNYYRVWJSOPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


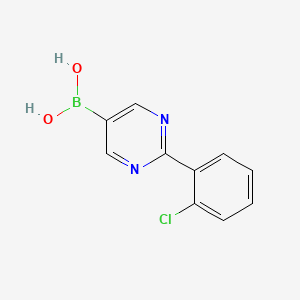
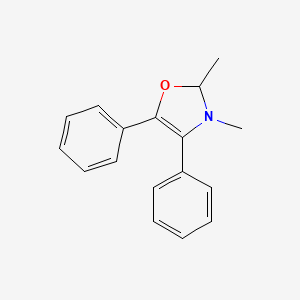


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)

![3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14084084.png)
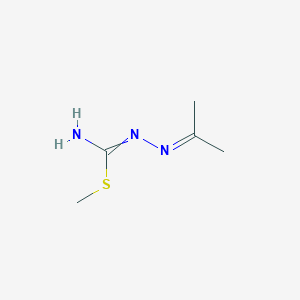
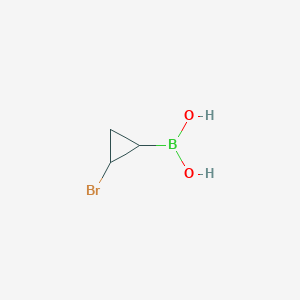
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
